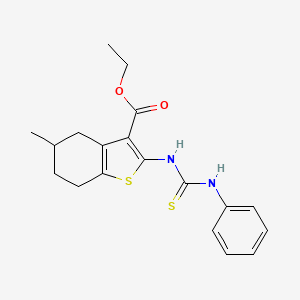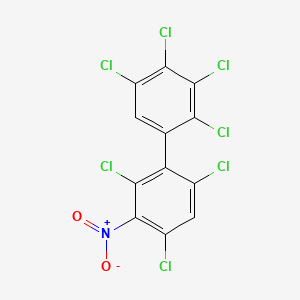
1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptachloro-3'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- is a chlorinated biphenyl compound with a nitro group attached to one of the phenyl rings
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- typically involves the chlorination of biphenyl followed by nitration. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the reaction of the chlorinated biphenyl with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorinated positions on the biphenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide, resulting in the formation of substituted biphenyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group produces aniline derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- has several scientific research applications, including:
Chemistry: This compound is used as a model compound in studies of polychlorinated biphenyls (PCBs) to understand their chemical behavior and environmental impact.
Biology: Researchers study the effects of this compound on biological systems, including its toxicity and bioaccumulation in organisms.
Medicine: The compound is investigated for its potential effects on human health, particularly its role as an endocrine disruptor and its carcinogenic properties.
Industry: Due to its chemical stability, it is used in the development of materials with specific insulating and fire-resistant properties.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- involves its interaction with various molecular targets and pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in the metabolism of xenobiotics. Additionally, it can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones, contributing to its endocrine-disrupting effects.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- can be compared with other polychlorinated biphenyls (PCBs) and chlorinated aromatic compounds. Similar compounds include:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: This compound has a similar structure but lacks the nitro group, which affects its chemical reactivity and biological activity.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Another closely related compound with a different chlorination pattern, leading to variations in its physical and chemical properties.
2,2’,3,3’,4,5,6-Heptachloro-1,1’-biphenyl: This compound has a different arrangement of chlorine atoms, which influences its environmental persistence and toxicity.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- lies in the presence of the nitro group, which imparts distinct chemical and biological properties compared to other PCBs.
Propriétés
Numéro CAS |
42740-49-8 |
|---|---|
Formule moléculaire |
C12H2Cl7NO2 |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2,4,6-trichloro-3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H2Cl7NO2/c13-4-2-6(15)12(20(21)22)10(18)7(4)3-1-5(14)9(17)11(19)8(3)16/h1-2H |
Clé InChI |
RKPGEDPQBPEEDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



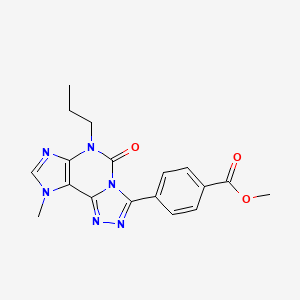

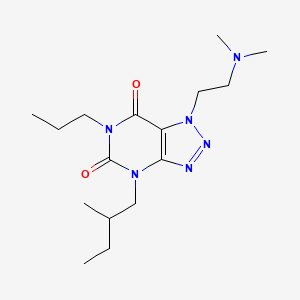
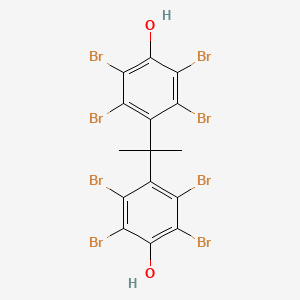


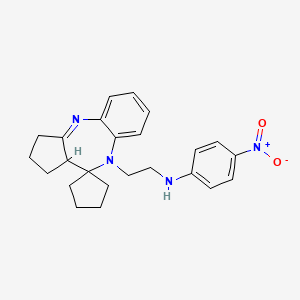
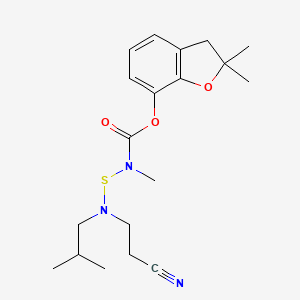

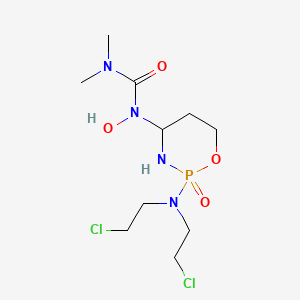
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
